1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one
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Overview
Description
1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one is a complex organic compound that features a combination of piperidine, benzyl, isoxazole, and pyridinone moieties
Preparation Methods
The synthesis of 1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the piperidine and isoxazole intermediates, followed by their coupling with the benzyl and pyridinone units. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. .
Scientific Research Applications
1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and isoxazole moieties may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other piperidine and isoxazole derivatives, such as:
- 1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-methoxyphenyl)isoxazol-5-yl)pyridin-2(1H)-one
- 1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-chlorophenyl)isoxazol-5-yl)pyridin-2(1H)-one These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and biological activities. The uniqueness of 1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one lies in its trifluoromethoxy group, which can enhance its stability and bioactivity .
Properties
Molecular Formula |
C28H26F3N3O5S |
---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-5-[3-[4-(trifluoromethoxy)phenyl]-1,2-oxazol-5-yl]pyridin-2-one |
InChI |
InChI=1S/C28H26F3N3O5S/c1-40(36,37)24-11-13-33(14-12-24)22-4-2-3-19(15-22)17-34-18-21(7-10-27(34)35)26-16-25(32-39-26)20-5-8-23(9-6-20)38-28(29,30)31/h2-10,15-16,18,24H,11-14,17H2,1H3 |
InChI Key |
VXVQZXPLISOLEF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C2=CC=CC(=C2)CN3C=C(C=CC3=O)C4=CC(=NO4)C5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
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